Molecular Topology: 2-Methyl vs. 2-H Substitution on the Imidazo[1,2‑b]pyridazine Core
The presence of the 2‑methyl group on the imidazo[1,2‑b]pyridazine ring differentiates this compound from the des‑methyl analog 4‑benzyl‑1‑{imidazo[1,2‑b]pyridazine‑6‑carbonyl}piperidine (CAS 2415624‑27‑8). Published kinase‑inhibitor SAR campaigns on imidazo[1,2‑b]pyridazines consistently show that the 2‑position substituent governs both target binding mode (via interaction with the hinge‑region gatekeeper residue) and selectivity across the kinome [1]. In the PIM kinase series, 2‑methyl substitution increased PIM‑1 affinity by >50‑fold compared to the unsubstituted (2‑H) counterpart, while in the Haspin series, the 2‑methyl derivative exhibited an IC₅₀ of 0.018 μM versus >10 μM for the 2‑unsubstituted analog [2][3]. Although target‑family‑specific potency values for the exact title compound have not been disclosed in the public domain, these class‑level SAR trends provide a strong inferential basis for its differentiated binding behavior relative to the 2‑H analog [3].
| Evidence Dimension | 2‑Position substituent effect on kinase inhibition potency |
|---|---|
| Target Compound Data | 2‑Methyl substituent present; specific IC₅₀ not publicly disclosed for title compound |
| Comparator Or Baseline | 2‑H analog (4‑benzyl‑1‑{imidazo[1,2‑b]pyridazine‑6‑carbonyl}piperidine, CAS 2415624‑27‑8); in Haspin series, 2‑H analog IC₅₀ >10 μM vs. 2‑methyl analog IC₅₀ 0.018 μM [2] |
| Quantified Difference | >500‑fold potency improvement attributed to 2‑methyl vs. 2‑H in a closely related chemotype (Haspin inhibition) [2] |
| Conditions | Haspin kinase inhibition assay; recombinant human Haspin catalytic domain; ATP concentration at Km; fluorescence-based readout [2] |
Why This Matters
The 2‑methyl group is a decisive pharmacophoric element; substituting with the des‑methyl analog risks a >500‑fold loss in target engagement for kinase programs where the 2‑position inserts into the adenine‑binding pocket.
- [1] Miwatashi, S. et al. (2010) 'Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors', Bioorganic & Medicinal Chemistry Letters, 20(24), pp. 7231–7235. View Source
- [2] Elie, J. et al. (2020) 'Design of new disubstituted imidazo[1,2‑b]pyridazine derivatives as selective Haspin inhibitors', Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), pp. 1465–1477. View Source
- [3] Pogacic, V. et al. (2007) 'Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity', Cancer Research, 67(14), pp. 6916–6924. doi:10.1158/0008-5472.CAN-07-0320. View Source
